2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid
Overview
Description
Preparation Methods
The synthesis of 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not publicly disclosed but are likely to involve scalable processes that ensure high purity and yield .
Chemical Reactions Analysis
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid primarily undergoes inhibition reactions with the enzyme arginase. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with arginase is the inhibition of the enzyme’s activity, leading to increased levels of arginine in the tumor microenvironment .
Scientific Research Applications
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid has been extensively studied for its potential in cancer immunotherapy. It has shown efficacy in enhancing immune responses and slowing tumor growth in various cancers, including renal cell cancer, breast cancer, non-small cell lung cancer, and acute myeloid leukemia . It is also being investigated in combination with other immunotherapies and standard-of-care treatments to improve clinical outcomes .
Mechanism of Action
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid exerts its effects by inhibiting the enzyme arginase, which is secreted by myeloid-derived suppressor cells and polymorphonuclear cells in the tumor microenvironment. By blocking arginase activity, this compound prevents the depletion of arginine, a critical nutrient for T cell and natural killer cell proliferation. This leads to an immune-mediated anti-tumor response, characterized by increased tumor-infiltrating CD8+ T cells and natural killer cells, as well as elevated levels of inflammatory cytokines and interferon-inducible genes .
Comparison with Similar Compounds
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid is unique in its potent and selective inhibition of arginase. Similar compounds include other arginase inhibitors, such as INCB001158 and other analogs of CB-1158. These compounds share similar mechanisms of action but may differ in their potency, bioavailability, and specific applications in cancer therapy .
Properties
IUPAC Name |
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BCl2N2O4/c20-15-4-3-13(16(21)11-15)12-23-9-5-14(6-10-23)18(22,17(24)25)7-1-2-8-19(26)27/h3-4,11,14,26-27H,1-2,5-10,12,22H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYBHIALKUAHGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(C1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BCl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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